5-Isobutyl-1,2,4-oxadiazol-3-amine

Lipophilicity LogP Drug-likeness

5-Isobutyl-1,2,4-oxadiazol-3-amine (CAS 868696-43-9; molecular formula C₆H₁₁N₃O; molecular weight 141.17 g/mol) is a 5-alkyl-substituted 1,2,4-oxadiazol-3-amine heterocycle bearing an isobutyl (2-methylpropyl) side chain at the C5 position of the oxadiazole ring. The compound features a primary amine at the C3 position, one hydrogen bond donor, four hydrogen bond acceptors, and a polar surface area (PSA) of 65.67 Ų, with two rotatable bonds.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Cat. No. B13124238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutyl-1,2,4-oxadiazol-3-amine
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=NO1)N
InChIInChI=1S/C6H11N3O/c1-4(2)3-5-8-6(7)9-10-5/h4H,3H2,1-2H3,(H2,7,9)
InChIKeyHDVYQBCYPCYUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isobutyl-1,2,4-oxadiazol-3-amine (CAS 868696-43-9): Procurement-Grade Physicochemical and Structural Baseline for Research Sourcing


5-Isobutyl-1,2,4-oxadiazol-3-amine (CAS 868696-43-9; molecular formula C₆H₁₁N₃O; molecular weight 141.17 g/mol) is a 5-alkyl-substituted 1,2,4-oxadiazol-3-amine heterocycle bearing an isobutyl (2-methylpropyl) side chain at the C5 position of the oxadiazole ring . The compound features a primary amine at the C3 position, one hydrogen bond donor, four hydrogen bond acceptors, and a polar surface area (PSA) of 65.67 Ų, with two rotatable bonds . Commercial availability is documented through multiple suppliers including Biosynth (via CymitQuimica), Otava Ltd., and Atomax Chemicals, typically at ≥95% purity . The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a privileged structure with demonstrated metabolic stability and utility as a bioisostere for ester and amide functionalities [1].

Why Generic 5-Alkyl-1,2,4-oxadiazol-3-amine Substitution Fails: Structural Branching, Lipophilicity, and Isomeric Selectivity Risks


Within the 5-alkyl-1,2,4-oxadiazol-3-amine series, the alkyl substituent at C5 is not a passive spectator but directly governs lipophilicity (LogP), steric contour, metabolic stability, and intermolecular interaction profiles [1]. The isobutyl group introduces a branched architecture that differentiates 5-isobutyl-1,2,4-oxadiazol-3-amine from its linear n-butyl isomer (CAS 171007-01-5; identical molecular formula C₆H₁₁N₃O and molecular weight 141.17) and its tert-butyl positional isomer (3-amino-5-(tert-butyl)-1,2,4-oxadiazole, CAS 91362-43-5) . Furthermore, 1,2,4-oxadiazoles are not interchangeable with their 1,3,4-oxadiazole regioisomers; the two scaffolds exhibit measurable differences in hydrogen bond acceptor strength, dipole moment, and aqueous solubility that materially affect ADME outcomes [2]. Substituting any of these analogs without experimental verification of target engagement, selectivity, and pharmacokinetic behavior risks introducing uncharacterized potency shifts or off-target profiles.

Product-Specific Quantitative Differentiation Evidence for 5-Isobutyl-1,2,4-oxadiazol-3-amine Versus Closest Analogs


Computed Lipophilicity Differentiation: Isobutyl Branching Reduces LogP Versus Linear n-Butyl Isomer

The branched isobutyl substituent at C5 yields a lower computed LogP compared to the linear n-butyl isomer, reflecting reduced lipophilicity conferred by chain branching. While the n-butyl analog (5-butyl-1,2,4-oxadiazol-3-amine, CAS 171007-01-5) has a reported computed LogP of approximately 0.92 , the isobutyl variant is expected to exhibit a LogP reduced by approximately 0.2–0.4 log units based on the well-established principle that chain branching reduces lipophilicity in alkyl-substituted heterocycles [1]. This difference is meaningful for applications where excessive lipophilicity must be avoided (e.g., to reduce hERG binding risk or promiscuous protein binding).

Lipophilicity LogP Drug-likeness Membrane permeability

Steric Bulk Differentiation: Isobutyl Versus tert-Butyl Topology in Same-MW Isomers (C₆H₁₁N₃O)

5-Isobutyl-1,2,4-oxadiazol-3-amine and 3-amino-5-(tert-butyl)-1,2,4-oxadiazole (CAS 91362-43-5) share identical molecular formula (C₆H₁₁N₃O) and molecular weight (141.17) yet present fundamentally different steric topologies to biological targets . The isobutyl group projects a branched but conformationally flexible chain extending from the oxadiazole C5 position, whereas the tert-butyl isomer presents a compact, quasi-spherical, rigid tertiary carbon directly adjacent to the ring . In enzyme binding pockets, this topological difference can determine whether the alkyl group occupies a narrow hydrophobic channel (favoring the extended isobutyl geometry) or a shallow, wide pocket (favoring the globular tert-butyl). This is not a theoretical concern: structure-activity studies on 1,2,4-oxadiazole-based Sirt2 inhibitors have demonstrated that alkyl substituent geometry at the oxadiazole C5 position directly modulates inhibitory potency at the single-digit micromolar level [1].

Steric hindrance Molecular shape Shape complementarity Isomer differentiation

Hydrogen Bond Acceptor Strength Comparison: 1,2,4-Oxadiazole Versus 1,3,4-Oxadiazole Regioisomers

The 1,2,4-oxadiazole ring in 5-isobutyl-1,2,4-oxadiazol-3-amine exhibits measurably weaker hydrogen bond acceptor (HBA) strength compared to the 1,3,4-oxadiazole regioisomer scaffold. Experimental and computational studies on matched molecular pairs have demonstrated that 1,3,4-oxadiazoles possess stronger HBA capacity, which translates to lower lipophilicity (~0.5–0.7 LogP units lower), higher aqueous solubility, and generally more favorable ADME properties relative to their 1,2,4 counterparts [1]. This difference arises from the distinct charge distribution and dipole moment orientation inherent to each regioisomer [2]. The weaker HBA strength of the 1,2,4-oxadiazole core may be advantageous when reduced aqueous solubility is desired (e.g., for achieving prolonged residence time in lipophilic compartments), or disadvantageous when high solubility is required. Users procuring 5-isobutyl-1,2,4-oxadiazol-3-amine should not assume that biological or physicochemical data generated on 1,3,4-oxadiazole analogs will translate to this scaffold.

Hydrogen bonding Regioisomer selectivity ADME Bioisostere

Class-Level Antiproliferative Evidence: 1,2,4-Oxadiazole Scaffold Activity in Cancer Cell Lines

The 1,2,4-oxadiazole scaffold, which forms the core of 5-isobutyl-1,2,4-oxadiazol-3-amine, has demonstrated validated antiproliferative activity through Sirtuin 2 (Sirt2) deacetylase inhibition. In a 2024 structure-activity relationship study, optimized 1,2,4-oxadiazole-based analogs inhibited human Sirt2 deacetylation with potencies in the low micromolar range, reduced prostate cancer cell viability, and inhibited cell migration in correlation with cellular Sirt2 target engagement [1]. The same scaffold class has also yielded potent and selective human MAO B inhibitors (e.g., IC₅₀ = 52 nM, selectivity index >192 over MAO A) when incorporated via bioisosteric replacement strategies [2]. These class-level findings establish the 1,2,4-oxadiazol-3-amine core as a validated pharmacophore, but the specific contribution of the 5-isobutyl substituent to potency and selectivity in these target contexts remains uncharacterized in the published literature.

Antiproliferative activity Cancer Sirtuin 2 Cytotoxicity

Polar Surface Area and Rotatable Bond Profile: 5-Isobutyl-1,2,4-oxadiazol-3-amine Within Oral Drug-Likeness Space

5-Isobutyl-1,2,4-oxadiazol-3-amine possesses a polar surface area (PSA) of 65.67 Ų and two rotatable bonds . Both values fall within established oral drug-likeness thresholds (PSA ≤ 140 Ų; ≤10 rotatable bonds per Veber's rules) [1]. This places the compound in a favorable physicochemical space for oral bioavailability. In contrast, 5-aryl-1,2,4-oxadiazol-3-amine analogs with aromatic substituents at C5 exhibit substantially higher PSA (typically >80 Ų) and increased rotatable bond counts, which may reduce passive membrane permeability. For screening library procurement, the 5-isobutyl variant offers a minimalist alkyl-substituted core with minimal molecular complexity, making it an attractive fragment-like or scaffold-hopping starting point where maximal ligand efficiency is desired.

Drug-likeness Polar surface area Oral bioavailability Veber rules

Best-Fit Research and Industrial Application Scenarios for 5-Isobutyl-1,2,4-oxadiazol-3-amine


Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Starting Point

With a molecular weight of 141.17, PSA of 65.67 Ų, and only two rotatable bonds, 5-isobutyl-1,2,4-oxadiazol-3-amine meets fragment-like physicochemical criteria and serves as an efficient minimalist core for fragment-based screening or scaffold-hopping campaigns . The primary amine at C3 provides a synthetic handle for rapid derivatization (e.g., amide coupling, reductive amination, urea formation), while the isobutyl group at C5 offers a pre-installed lipophilic motif for exploring hydrophobic pocket interactions. Its computed LogP profile (estimated ~0.5–0.7) places it in a range suitable for both aqueous solubility and membrane penetration, consistent with favorable fragment library properties.

Kinase and Epigenetic Target Inhibitor Design Leveraging 1,2,4-Oxadiazole Bioisosterism

The 1,2,4-oxadiazole ring is established as a metabolically stable bioisostere for ester and amide functionalities in kinase and epigenetic inhibitor programs [1]. 5-Isobutyl-1,2,4-oxadiazol-3-amine can be deployed as a core scaffold for designing Sirt2 deacetylase inhibitors (class-level evidence: 1,2,4-oxadiazole Sirt2 inhibitors active at low μM) [2] or HDAC6 inhibitors, where the oxadiazole amine motif has been claimed in patent literature [3]. Programs targeting histone deacetylases or sirtuins should prioritize this scaffold where the isobutyl group's steric profile is hypothesized to engage specific hydrophobic subpockets identified through docking or co-crystal structures.

Combinatorial Chemistry Library Synthesis and Diversity-Oriented Screening

The C3 primary amine of 5-isobutyl-1,2,4-oxadiazol-3-amine enables efficient parallel derivatization for generating focused or diverse compound libraries . The combination of a heterocyclic oxadiazole core (providing H-bond acceptor functionality) with a variable amine-derived substituent (providing diversity) is a proven strategy for hit identification. Procurement of this compound as a building block in multi-gram quantities (available from Otava Ltd. and Biosynth) supports library production workflows where the isobutyl substituent is held constant while the amine is diversified across acyl, sulfonyl, or alkyl substituent sets.

Metabolic Stability Optimization via 1,2,4-Oxadiazole Incorporation

The 1,2,4-oxadiazole ring has been specifically employed to replace metabolically labile ester moieties, resulting in improved metabolic stability in preclinical pharmacokinetic studies [1]. 5-Isobutyl-1,2,4-oxadiazol-3-amine can serve as a synthetic intermediate for constructing oxadiazole-containing analogs of ester-bearing lead compounds. The isobutyl substituent provides moderate lipophilicity without introducing the metabolic liability of benzylic or allylic oxidation sites, making it a suitable choice for initial metabolic stability screening cascades.

Quote Request

Request a Quote for 5-Isobutyl-1,2,4-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.